

## CAS number 332909-71-4 properties

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### Compound of Interest

Compound Name:	2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid
CAS No.:	332909-71-4
Cat. No.:	B1331675

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An In-Depth Technical Guide to **2-Hydroxy-4-(1H-tetrazol-1-yl)benzoic Acid** (CAS Number: 332909-71-4)

## A Note to the Researcher

This document provides a comprehensive technical overview of **2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid**. It is important to note that while this compound is commercially available for research purposes, dedicated studies on its biological activities and specific applications are limited in publicly accessible literature. Therefore, this guide synthesizes available data on the compound itself with established principles from medicinal chemistry and pharmacology related to its structural motifs—the tetrazole ring and the hydroxybenzoic acid scaffold. The experimental protocols provided are robust, well-established methods that can be readily adapted for the evaluation of this specific molecule.

## Introduction and Rationale for Scientific Interest

**2-Hydroxy-4-(1H-tetrazol-1-yl)benzoic acid** is a unique heterocyclic compound that holds potential as a versatile building block in drug discovery and materials science. Its structure is a compelling fusion of two key pharmacophores: a salicylic acid derivative and a tetrazole ring.

This combination suggests a range of potential biological activities that merit further investigation.

The tetrazole ring is a well-established bioisostere of the carboxylic acid functional group.[1][2][3] This means it can mimic the acidic properties and hydrogen bonding capabilities of a carboxylic acid while often conferring improved metabolic stability, lipophilicity, and oral bioavailability to a drug candidate.[3] The presence of a tetrazole suggests that **2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid** could serve as a precursor for novel therapeutics, particularly in areas where tetrazole-containing drugs have already demonstrated success, such as in antihypertensive and anti-inflammatory agents.[4][5]

Furthermore, the hydroxybenzoic acid moiety, particularly the 2-hydroxy substitution (analogous to salicylic acid), is a classic feature in compounds with anti-inflammatory, analgesic, and antioxidant properties.[6] The phenolic hydroxyl group can act as a hydrogen donor to scavenge free radicals, a fundamental mechanism of antioxidant activity.[7][8]

The strategic placement of these two functional groups on a benzene ring creates a molecule with a distinct electronic and steric profile, making it a prime candidate for screening in a variety of biological assays.

## Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The table below summarizes the known properties of **2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid**.

Property	Value	Source(s)
CAS Number	332909-71-4	[9][10][11]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>4</sub> O <sub>3</sub>	[9][10][11]
Molecular Weight	206.16 g/mol	[9][10][11]
IUPAC Name	2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid	[9]
Canonical SMILES	<chem>O=C(O)C1=CC=C(N2C=NN=N2)C=C1O</chem>	[9]
InChI Key	WIOFQADFRFYOGG-UHFFFAOYSA-N	[9]
Purity	≥95% (commercially available)	[9]

Note: Experimental data on properties such as melting point, solubility, and pKa are not readily available in the cited literature and would need to be determined empirically.

## Spectroscopic Characterization (Predicted)

While specific published spectra for this compound are not available, a predictive analysis based on its structure allows for the estimation of key spectroscopic features.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acidic proton of the carboxylic acid, and the proton of the tetrazole ring. The substitution pattern on the benzene ring will lead to a specific splitting pattern for the aromatic protons.
- <sup>13</sup>C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the benzene ring, and the carbon of the tetrazole ring.
- FT-IR: The infrared spectrum will be characterized by absorption bands corresponding to the O-H stretch of the carboxylic acid and the phenolic hydroxyl group, the C=O stretch of the carboxylic acid, C=C stretching of the aromatic ring, and N=N stretching of the tetrazole ring.

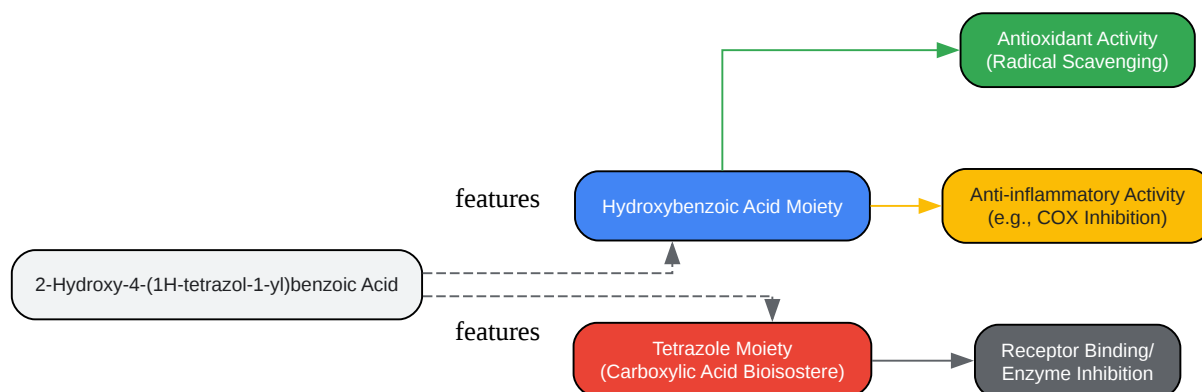
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.16 g/mol ).

## Potential Biological Activities and Therapeutic Applications

Based on the structural components of **2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid**, several potential biological activities can be hypothesized. These hypotheses provide a foundation for initial biological screening.

### Hypothesized Mechanism of Action: A Dual-Function Molecule

The compound's structure suggests the potential for a dual mechanism of action, encompassing both anti-inflammatory/antioxidant effects and receptor modulation or enzyme inhibition via the tetrazole moiety.



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Hypothesized dual-function mechanism of action.

### Potential Therapeutic Areas

- Anti-inflammatory: The salicylic acid-like core suggests potential for inhibiting inflammatory pathways, possibly through the inhibition of cyclooxygenase (COX) enzymes.[12]

- Anticancer: Many tetrazole and benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] This compound could be a candidate for screening in anticancer assays.
- Antioxidant: The phenolic hydroxyl group is a strong indicator of potential antioxidant activity through the scavenging of reactive oxygen species.[7][8]
- Antimicrobial: Tetrazole derivatives have been extensively studied for their antibacterial and antifungal properties.[12][13]

## Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of **2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid**.

## Proposed Synthesis Workflow

A plausible synthetic route can be adapted from standard methods for the synthesis of tetrazoles from nitriles.



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Proposed synthetic workflow for the target compound.

Step-by-Step Protocol:

- Diazotization of 4-Amino-2-hydroxybenzoic acid:
  - Dissolve 4-amino-2-hydroxybenzoic acid in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath.
  - Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
  - Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

- Sandmeyer Reaction to form 4-Cyano-2-hydroxybenzoic acid:
  - In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.
  - Slowly add the cold diazonium salt solution to the copper cyanide solution.
  - Allow the reaction to warm to room temperature and then heat gently to drive the reaction to completion.
  - Isolate the nitrile intermediate by filtration or extraction.
- Cycloaddition to form the Tetrazole Ring:
  - Dissolve the 4-cyano-2-hydroxybenzoic acid intermediate in a suitable solvent such as dimethylformamide (DMF).
  - Add sodium azide and ammonium chloride to the solution.
  - Heat the reaction mixture (typically around 100-120 °C) for several hours until the reaction is complete (monitor by TLC).
  - After cooling, acidify the mixture with hydrochloric acid to precipitate the product.
  - Collect the crude product by filtration.
- Purification:
  - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure **2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid**.
  - Confirm the structure and purity using NMR, FT-IR, and mass spectrometry.

## In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines a standard method for assessing the cytotoxic potential of the compound against a panel of cancer cell lines.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Cancer cell lines (e.g., MCF-7, HeLa, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- **2-Hydroxy-4-(1H-tetrazol-1-yl)benzoic acid**
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., acidic isopropanol)
- Microplate reader

#### Procedure:

- Cell Seeding:
  - Harvest and count the cells.
  - Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium.
  - Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
  - Prepare a stock solution of the test compound in DMSO.
  - Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
  - Remove the old medium from the wells and add 100  $\mu$ L of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
  - Incubate for 48-72 hours.

- MTT Assay:
  - Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well.
  - Incubate for 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
  - Carefully remove the medium and add 150  $\mu$ L of solubilization buffer to each well to dissolve the formazan crystals.
  - Shake the plate for 15 minutes to ensure complete dissolution.
- Data Analysis:
  - Measure the absorbance at 570 nm using a microplate reader.
  - Calculate the percentage of cell viability for each concentration relative to the untreated control.
  - Plot the cell viability against the compound concentration and determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth).

## Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating the free radical scavenging ability of phenolic compounds.<sup>[7][17][18]</sup>

Materials:

- **2-Hydroxy-4-(1H-tetrazol-1-yl)benzoic acid**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol
- Ascorbic acid (positive control)

- 96-well plate
- Microplate reader

Procedure:

- Preparation of Solutions:
  - Prepare a stock solution of the test compound in methanol.
  - Prepare a stock solution of ascorbic acid in methanol.
  - Prepare a solution of DPPH in methanol (typically 0.1 mM).
- Assay:
  - In a 96-well plate, add 100  $\mu$ L of various concentrations of the test compound or ascorbic acid.
  - Add 100  $\mu$ L of the DPPH solution to each well.
  - Include a control well with 100  $\mu$ L of methanol and 100  $\mu$ L of the DPPH solution.
  - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement and Analysis:
  - Measure the absorbance at 517 nm.
  - Calculate the percentage of DPPH radical scavenging activity using the following formula:
    - % Scavenging =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$
  - Plot the percentage of scavenging activity against the compound concentration to determine the EC<sub>50</sub> value (the concentration that scavenges 50% of the DPPH radicals).

## Safety and Handling

Based on available safety data for the compound and its structural analogs, the following precautions are recommended:

- Hazard Statements: Harmful if swallowed. May cause skin, eye, and respiratory irritation.[\[9\]](#)
- Personal Protective Equipment (PPE): Wear standard laboratory safety glasses, gloves, and a lab coat.
- Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.
- Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

## Conclusion and Future Directions

**2-Hydroxy-4-(1H-tetrazol-1-yl)benzoic acid** is a compound with significant untapped potential. Its unique chemical architecture, combining a known carboxylic acid bioisostere with a classic phenolic scaffold, provides a strong rationale for its investigation in several areas of drug discovery. The immediate next steps for researchers should be the empirical determination of its fundamental physicochemical properties and a broad-based biological screening campaign using the protocols outlined in this guide. The results of such studies will be invaluable in elucidating the true therapeutic potential of this promising molecule.

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